[4-(Furan-2-yl)phenyl]methanamine hydrochloride
Description
[4-(Furan-2-yl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative featuring a furan-2-yl group attached to the para-position of the phenyl ring. The compound’s structure combines aromatic (phenyl and furan) and amine functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry.
Furan-containing compounds are notable for their electron-rich aromatic systems, which influence reactivity in cross-coupling reactions or bioorthogonal chemistry. The hydrochloride salt form enhances solubility in polar solvents, a critical property for drug formulation .
Properties
IUPAC Name |
[4-(furan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11;/h1-7H,8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXNRLPUTWCIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886457-56-3 | |
| Record name | 1-[4-(furan-2-yl)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Furan-2-yl)phenyl]methanamine hydrochloride typically involves the reaction of 4-(Furan-2-yl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Furan-2-yl)phenyl]methanamine hydrochloride can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(Furan-2-yl)phenyl]methanamine hydrochloride is a chemical compound featuring a furan ring attached to a phenyl group and an amine functional group, making it of interest in medicinal chemistry because of its potential biological activities. The furan moiety can contribute to the biological properties of compounds by enhancing their reactivity and interaction with biological targets.
Potential Applications
- Pharmaceutical Development This compound may be used in pharmaceutical development because of its anticipated biological activities.
- SIRT2 Inhibitors Derivatives of (5-Phenylfuran-2-yl)methanamine have been identified as human sirtuin 2 (SIRT2) inhibitors, which is a promising drug target in cancer and neurodegenerative diseases .
Chemical Reactivity
The amine group of this compound can participate in nucleophilic substitution reactions, while the furan ring can undergo electrophilic aromatic substitution. This compound may also engage in condensation reactions, particularly with carbonyl compounds, leading to the formation of imines or other derivatives. Understanding these reactions is crucial for exploring its synthetic pathways and potential modifications for enhanced activity.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological systems, using techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
These studies are crucial for elucidating the mechanism of action and optimizing the compound's efficacy.
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Aminobenzaldehyde | Contains an amine and aldehyde group | Known for its role in synthesizing various dyes |
| 2-Furancarboxaldehyde | Furan ring with an aldehyde group | Exhibits distinct reactivity due to aldehyde |
| 4-(Thien-2-yl)phenylmethanamine | Similar phenyl and amine structure | Different heterocyclic component (thiophene) |
Mechanism of Action
The mechanism of action of [4-(Furan-2-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Tetrazine Derivatives
- [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine Hydrochloride
- Structure : Replaces the furan ring with a 1,2,4,5-tetrazine group.
- Properties : The tetrazine moiety is electron-deficient, enabling inverse electron-demand Diels-Alder (IEDDA) reactions for bioconjugation .
- Applications : Widely used in bioorthogonal chemistry for labeling biomolecules, contrasting with furan’s role in traditional medicinal chemistry .
Thiazole Derivatives
- (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride
- Structure : Substitutes furan with a thiazole ring and includes a 4-chlorophenyl group.
- Properties : Thiazole’s sulfur atom enhances metabolic stability compared to furan’s oxygen. The chlorine atom increases lipophilicity (ClogP ~2.5) .
- Biological Activity : Thiazole derivatives are common in kinase inhibitors and antimicrobial agents .
Substituent Position and Functional Group Effects
Alkyne-Functionalized Analogs
- [4-(prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride
- Structure : Features a propargyl ether group instead of furan.
- Properties : The alkyne group enables click chemistry (e.g., CuAAC reactions), offering orthogonal reactivity to furan’s π-electrophilic sites .
- Molecular Weight : 197.66 g/mol, lower than the furan analog (estimated ~215 g/mol) due to fewer heteroatoms .
Methoxy and Difluoromethoxy Derivatives
- 4-(difluoromethoxy)phenylmethanamine Hydrochloride
Physicochemical Data Comparison
*Estimated based on structural analogs.
Biological Activity
[4-(Furan-2-yl)phenyl]methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a furan ring, a phenyl group, and an amine functional group. The furan moiety is particularly notable for its biological activity, often enhancing the compound's reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology, including antiviral, antibacterial, and antifungal activities.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds structurally related to this compound. For instance, derivatives containing similar functional groups have demonstrated significant virucidal activity against various strains of influenza viruses. In one study, compounds were able to reduce the infectivity of influenza viruses by over 90%, indicating strong antiviral properties that may be applicable to this compound as well .
Antibacterial Activity
The antibacterial efficacy of this compound has been noted in several investigations. Compounds with similar structures exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 µM to 156.47 µM against different bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could possess comparable antibacterial properties.
Antifungal Activity
In addition to its antibacterial properties, the compound may also exhibit antifungal activity. Research has shown that certain furan-containing derivatives have demonstrated effective inhibition against fungal strains like Candida albicans, with MIC values indicating moderate to good antifungal potential . The unique structural characteristics of this compound may enhance its effectiveness against fungal pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences its biological properties. For example, compounds with methoxy or methyl substitutions at specific positions on the phenyl ring have shown enhanced antiviral and antibacterial activities compared to their unsubstituted counterparts .
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Aminobenzaldehyde | Contains an amine and aldehyde group | Known for synthesizing various dyes |
| 2-Furancarboxaldehyde | Furan ring with an aldehyde functional group | Exhibits distinct reactivity due to aldehyde |
| 4-(Thien-2-yl)phenylmethanamine | Similar phenyl and amine structure | Different heterocyclic component (thiophene) |
Case Studies
- Antiviral Efficacy : A study evaluated various derivatives against influenza virus strains A/Almaty/8/98 (H3N2) and A/Vladivostok/2/09 (H1N1), finding significant reductions in viral infectivity attributed to structural modifications similar to those found in this compound .
- Antibacterial Testing : Another investigation assessed the antibacterial activity of furan-based compounds against multiple bacterial strains. Results indicated that modifications in substituents led to enhanced inhibition zones, suggesting a promising avenue for developing new antibacterial agents based on this scaffold .
- Antifungal Studies : Research into antifungal activities highlighted that certain furan derivatives exhibited effective inhibition against Candida albicans, with promising MIC values supporting further exploration into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
